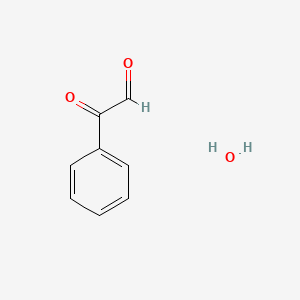

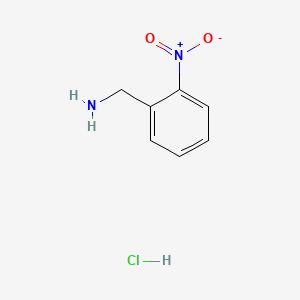

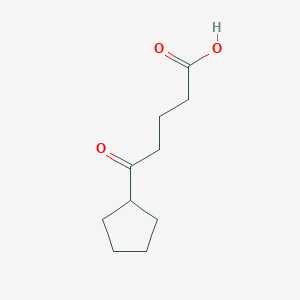

5-Cyclopentyl-5-oxovaleric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 5-Cyclopentyl-5-oxovaleric acid involves several steps . The reaction conditions involve the use of methanol and platinum for hydrogenation .Molecular Structure Analysis

The molecular formula of 5-Cyclopentyl-5-oxovaleric acid is C10H16O3 . The molecular weight is 184.23200 .Chemical Reactions Analysis

The synthesis of 5-Cyclopentyl-5-oxovaleric acid involves several chemical reactions . These reactions include hydrogenation with methanol and platinum .Physical And Chemical Properties Analysis

The density of 5-Cyclopentyl-5-oxovaleric acid is 1.122g/cm3 . The boiling point is 351.7ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Metabolic Signaling in Brown and Beige Adipose Tissue

5-Cyclopentyl-5-oxovaleric acid, as part of a group of metabolites including 3-methyl-2-oxovaleric acid and 5-oxoproline, is involved in the interorgan signaling axis between brown/beige adipose tissue and skeletal muscle. These metabolites, known as metabokines, are synthesized in browning adipocytes and secreted via monocarboxylate transporters. They play a crucial role in inducing brown adipocyte-specific phenotypes in white adipocytes and boosting mitochondrial oxidative energy metabolism in skeletal myocytes. This process is integral to regulating systemic energy expenditure and metabolism, highlighting a potential therapeutic target for obesity and diabetes (Whitehead et al., 2021).

Role in Pro-inflammatory Mediation

Research on the biochemistry of 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), a derivative of 5-Cyclopentyl-5-oxovaleric acid, revealed its significance as a pro-inflammatory mediator. It stimulates the migration of eosinophils through a selective G-protein coupled receptor, known as the OXE receptor (OXE-R). Structure-activity relationship studies of this compound and its analogs provided insights into the development of potential anti-inflammatory drugs (Ye et al., 2017).

Applications in Photodynamic Therapy

A study on 5-aminolevulinic acid (5-ALA), a closely related compound to 5-Cyclopentyl-5-oxovaleric acid, demonstrated its potential use in photodynamic therapy (PDT) for nasopharyngeal carcinoma. This application involves the induction of cell death via apoptosis, further advancing the therapeutic prospects in cancer treatment (Betz et al., 2002).

Implications in Neurodegenerative Diseases

Another study highlighted the involvement of the 5-lipoxygenase pathway, which includes compounds like 5-Cyclopentyl-5-oxovaleric acid, in the pathogenesis of Alzheimer's disease and other neurodegenerative conditions. This pathway's metabolites, such as cysteinyl leukotrienes, have been implicated in neuroinflammation, suggesting potential therapeutic targets for these diseases (Chen et al., 2020).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-cyclopentyl-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c11-9(6-3-7-10(12)13)8-4-1-2-5-8/h8H,1-7H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLJGCXABGDQMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40483954 |

Source

|

| Record name | 5-CYCLOPENTYL-5-OXOVALERIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclopentyl-5-oxovaleric acid | |

CAS RN |

23609-43-0 |

Source

|

| Record name | 5-CYCLOPENTYL-5-OXOVALERIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol](/img/structure/B1357066.png)

![N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine](/img/structure/B1357074.png)

![[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid](/img/structure/B1357078.png)